molecular formula C10H11ClFN3 B11876706 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1171871-62-7

6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride

Cat. No.: B11876706
CAS No.: 1171871-62-7
M. Wt: 227.66 g/mol
InChI Key: ZWGWODKZCJEEGL-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is a fluorinated quinoline derivative with a hydrazine functional group at the 4-position and a methyl substituent at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

CAS No.

1171871-62-7

Molecular Formula

C10H11ClFN3

Molecular Weight

227.66 g/mol

IUPAC Name

(6-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H10FN3.ClH/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

ZWGWODKZCJEEGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)NN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of 6-fluoro-4-hydrazino-2-methylquinoline hydrochloride typically begins with 6-fluoro-2-methylquinolin-4-ol or its chlorinated derivative, 4-chloro-6-fluoro-2-methylquinoline . The critical steps involve:

  • Nitration and chlorination to introduce reactive substituents.

  • Nucleophilic substitution with hydrazine to install the hydrazino group.

  • Salt formation (hydrochloride) and purification.

Chlorination of 6-Fluoro-2-methylquinolin-4-ol

The hydroxyl group at the 4-position is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions. This step is pivotal for activating the substrate for subsequent hydrazine substitution.

Procedure :

  • 6-Fluoro-2-methylquinolin-4-ol (1 equiv) is suspended in POCl₃ (5–10 equiv) and heated at 110°C for 3–6 hours.

  • The reaction mixture is cooled, quenched with ice water, and neutralized with NaHCO₃.

  • The product, 4-chloro-6-fluoro-2-methylquinoline , is extracted with dichloromethane (DCM) and purified via recrystallization (yield: 85–95%).

Key Data :

ParameterValue
Temperature105–110°C
Reaction Time3–6 hours
Yield85–95%
Purity (HPLC)>98%

Hydrazine Substitution

The chlorinated intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in a polar aprotic solvent such as ethanol or isopropanol.

Procedure :

  • 4-Chloro-6-fluoro-2-methylquinoline (1 equiv) is refluxed with hydrazine hydrate (2–3 equiv) in ethanol for 12–24 hours.

  • The mixture is cooled, and the precipitated 6-fluoro-4-hydrazino-2-methylquinoline is filtered and washed with cold ethanol.

  • The free base is treated with hydrochloric acid to form the hydrochloride salt (yield: 70–80%).

Optimization Notes :

  • Excess hydrazine (≥2 equiv) ensures complete substitution, minimizing by-products like diazenes.

  • Lower temperatures (25–40°C) reduce side reactions but prolong reaction times.

Method 2: Direct Functionalization of Nitroquinolines

An alternative route involves nitroquinoline intermediates , which are reduced to hydrazines. This method is less common but offers regioselectivity advantages.

Procedure :

  • Nitration : 6-Fluoro-2-methylquinoline is nitrated using fuming HNO₃/H₂SO₄ at 50–80°C to yield 4-nitro-6-fluoro-2-methylquinoline .

  • Reduction : The nitro group is reduced to a hydrazino group using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

  • Salt Formation : The product is treated with HCl to obtain the hydrochloride salt.

Key Data :

StepConditionsYield
NitrationHNO₃/H₂SO₄, 80°C, 5h60–70%
ReductionSnCl₂/HCl, reflux, 8h50–60%

Challenges :

  • Over-reduction to amines can occur without precise stoichiometric control.

  • Nitration at competing positions (e.g., 3- or 5-) may necessitate tedious purification.

Reaction Mechanisms and By-Product Analysis

Chlorination Mechanism

POCl₃ acts as both a chlorinating agent and Lewis acid. The hydroxyl group is protonated, forming a leaving group (H₂O), which is displaced by chloride (Fig. 1A). Excess POCl₃ ensures complete conversion, while triethylamine (Et₃N) may be added to neutralize HCl by-products.

Hydrazine Substitution Mechanism

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing fluorine at C6 activates the C4 position for attack by hydrazine (Fig. 1B). Steric hindrance from the C2 methyl group slows the reaction, necessitating prolonged heating.

By-Products :

  • Diazenes : Formed via oxidation of hydrazine under acidic conditions.

  • Amines : Result from over-reduction or hydrolysis of hydrazine.

Purification and Characterization

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/water or methanol/acetone mixtures. This step removes unreacted hydrazine and inorganic salts.

Chromatographic Methods

Column chromatography (silica gel, DCM/MeOH gradients) is employed for high-purity requirements (>99%). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is used for analytical validation.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 8.40 (d, J = 8.4 Hz, 1H), 7.83 (dd, J = 9.2, 5.3 Hz, 1H), 4.21 (s, 3H, CH₃), 2.80 (s, 3H, NH₂NH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₁H₁₁FN₃: 213.1011; found: 213.1014.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Chlorination/HydrazinolysisHigh yield, scalableRequires toxic POCl₃70–80%
Nitroquinoline RouteAvoids POCl₃Low yield, multiple steps50–60%

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃-based routes are preferred for large-scale synthesis due to shorter reaction times.

  • Safety : Hydrazine is highly toxic; closed systems and scrubbing protocols are mandatory.

  • Green Chemistry : Substituting POCl₃ with microwave-assisted chlorination or ionic liquids is under investigation .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the hydrazino group to other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Mycobacterium tuberculosis : The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against Mycobacterium tuberculosis H37Rv, indicating strong potential as an antitubercular agent.
  • Gram-positive and Gram-negative bacteria : The compound has also been effective against strains such as Staphylococcus aureus and Escherichia coli, contributing to its profile as a broad-spectrum antimicrobial agent.

Cancer Research
The compound is being explored for its potential therapeutic applications in cancer treatment. Preliminary data suggest interactions with enzymes and receptors involved in disease pathways, which may lead to the development of novel anticancer agents. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy.

Biochemical Research

Proteomics and Enzyme Studies
In biochemical assays, this compound is utilized to study enzyme activities and protein interactions. Its hydrazino group allows it to participate in various biochemical reactions, making it a valuable tool in proteomics research.

Interaction Studies
The compound's binding affinity with various biological targets is under investigation. Molecular docking techniques are being employed to provide insights into its binding modes and affinities, which may help in understanding its role in modulating biochemical pathways.

Synthesis of Complex Molecules

Due to its unique functional groups, this compound serves as a building block in the synthesis of more complex organic molecules. Its chemical reactivity allows for the formation of derivatives that may exhibit enhanced biological activities or novel properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific molecular targets through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride with structurally related quinoline derivatives, focusing on substituents, synthesis, biological activity, and physicochemical properties.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Activity References
This compound 6-F, 4-NHNH₂, 2-CH₃ C₁₀H₁₁ClFN₃ 231.67 Hydrochloride salt; improved solubility; melting point ~273–277°C (analogous to ) Potential antimicrobial, antitubercular
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride 6-Cl, 4-NHNH₂, 2-CH₃ C₁₀H₁₁Cl₂N₃ 244.12 Higher molecular weight; recrystallized from ethyl acetate/hexane (67% yield) Antimicrobial activity (not specified)
6-Bromo-4-hydrazino-2-methylquinoline 6-Br, 4-NHNH₂, 2-CH₃ C₁₀H₁₁BrN₃ 273.12 Bromine’s bulkiness may reduce reactivity; synthesized via PPA condensation Intermediate for heterocyclic derivatives
4-Hydrazino-6-methylquinoline hydrochloride 4-NHNH₂, 6-CH₃ C₁₀H₁₂ClN₃ 209.68 Lacks halogen; lower molecular weight; used in hydrazone formation Not reported
6-Fluoro-4-hydroxy-2-methylquinoline 6-F, 4-OH, 2-CH₃ C₁₀H₈FNO 177.18 Hydroxy group instead of hydrazine; lower solubility; pKa ~4.22 Research chemical (no specific activity)

Key Observations :

Chloro derivatives (e.g., ) are more commonly synthesized but may exhibit higher toxicity . Hydrazine vs. Hydroxy: Hydrazine derivatives (e.g., ) are reactive intermediates for synthesizing hydrazones or heterocycles, whereas hydroxy-substituted analogs () are less reactive but more stable .

Synthetic Yields: Chloro derivatives (e.g., 6-chloro-2-hydrazino-4-phenylquinoline) achieve ~67% yield via reflux with hydrazine hydrate , while fluorinated analogs may require specialized conditions due to fluorine’s reactivity.

Biological Activity: Hydrazinoquinolines are often evaluated for antimicrobial activity. For example, 5-(2-(4-chlorophenyl)-6-fluoroquinoline) derivatives showed antitubercular activity () . Fluorine’s presence may enhance membrane penetration compared to chloro analogs.

Physicochemical Properties: Hydrochloride salts (e.g., this compound) generally exhibit higher solubility in polar solvents than free bases . Melting points vary significantly: Fluorinated hydroxyquinolines melt at ~273–277°C , while chloro-hydrazino derivatives (e.g., ) may decompose at lower temperatures.

Biological Activity

6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H10ClF2N3
  • Molar Mass : Approximately 227.67 g/mol
  • CAS Number : 1171871-62-7

The compound consists of a quinoline ring with a fluorine atom at the 6-position, a hydrazino group at the 4-position, and a methyl group at the 2-position. These functional groups contribute to its reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown potential in inhibiting various bacterial strains, although specific mechanisms of action remain to be elucidated. The presence of the hydrazino group is believed to play a crucial role in its antimicrobial efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and renal cancers. The exact pathways through which it exerts these effects are still under investigation, but initial findings suggest it may interfere with cell cycle regulation and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Compound NameKey FeaturesAntimicrobial Activity (EC50)Anticancer Activity (IC50)
6-Fluoro-4-hydrazino-2-methylquinolineFluorine at C6; hydrazino at C4TBDTBD
6-FluoroquinolineLacks hydrazino groupModerateLow
8-Fluoro-4-hydrazino-2-methylquinolineSimilar structure but different fluorine positionTBDTBD

The introduction of electron-withdrawing groups, such as fluorine, has been shown to enhance both antimicrobial and anticancer activities compared to analogs lacking these modifications .

Study on Antimalarial Efficacy

In a recent study focusing on quinoline derivatives, compounds similar to this compound were evaluated for their antimalarial properties against Plasmodium falciparum. The results indicated that structural modifications significantly influenced their efficacy. For instance, compounds with a fluorine substituent exhibited improved activity compared to their non-fluorinated counterparts, suggesting that further exploration of this compound could yield promising antimalarial agents .

Evaluation Against Cancer Cell Lines

A detailed evaluation was conducted on the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against renal and breast cancer cells, with IC50 values indicating potent inhibition of cell growth. Further studies are required to explore its mechanism of action, particularly in relation to apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with fluorinated quinoline precursors. For example, hydrazine hydrate is reacted with a substituted quinoline (e.g., 6-fluoro-2-methylquinoline) under reflux in ethanol or methanol . Intermediate purification via recrystallization or column chromatography is critical. Optimization of Pd-catalyzed cross-coupling reactions (e.g., using [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane) can improve yields in halogenated intermediates . Key variables include solvent choice, temperature, and catalyst loading.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., monoisotopic mass ~243.033 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, such as the hydrazino group at C4 and fluorine at C6. Fourier-transform infrared (FTIR) detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). Purity is validated via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental feedback to optimize conditions (e.g., substituent effects on hydrazine reactivity) . Machine learning models trained on existing quinoline reaction datasets can prioritize synthetic routes with high success probabilities.

Q. What structural features of this compound contribute to its biological activity, and how do modifications alter efficacy?

  • Methodological Answer : The fluorine atom enhances electronegativity, improving membrane permeability, while the hydrazino group enables hydrogen bonding with biological targets (e.g., enzymes). Comparative studies show that substituting fluorine with chlorine (as in 6-Chloro-4-hydrazino-2-methylquinoline hydrochloride) reduces anticancer activity but increases antimicrobial potency . Methyl groups at C2 stabilize the quinoline ring, reducing metabolic degradation .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, moderate antimicrobial activity in one study vs. high activity in another may reflect differences in bacterial strains. Standardized protocols (e.g., CLSI guidelines) and dose-response curve replication are essential. Meta-analyses of structural analogs (e.g., 8-Fluoro-4-hydrazinoquinoline hydrochloride) can identify trends in substituent-activity relationships .

Q. What strategies mitigate instability of this compound in aqueous solutions?

  • Methodological Answer : Lyophilization improves long-term stability. Buffering solutions to pH 5–6 minimizes hydrolysis of the hydrazino group. Encapsulation in cyclodextrins or liposomes enhances solubility and reduces degradation . Stability-indicating assays (e.g., stress testing under UV light or heat) identify degradation products for formulation adjustments.

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